molecular formula C28H30N6O9 B143651 Dhq-ghk CAS No. 132391-61-8

Dhq-ghk

Cat. No. B143651
M. Wt: 594.6 g/mol
InChI Key: ODOWVYLQAQARPO-HOTGVXAUSA-N
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Description

Dhq-ghk is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a peptide composed of the amino acids Asp-His-Gly and Lys, and it is believed to have anti-inflammatory, antioxidant, and anti-aging properties. In

Mechanism Of Action

The exact mechanism of action of Dhq-ghk is not fully understood, but it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.

Biochemical And Physiological Effects

Dhq-ghk has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to increase collagen synthesis and improve skin elasticity, potentially making it useful in the development of cosmetic products.

Advantages And Limitations For Lab Experiments

One advantage of using Dhq-ghk in lab experiments is that it is relatively easy to synthesize using SPPS techniques. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it can be expensive to synthesize in large quantities, which could limit its use in certain experiments.

Future Directions

There are numerous future directions for research on Dhq-ghk. One area of interest is its potential as a treatment for arthritis and other inflammatory conditions. Another area of interest is its potential as an anti-aging agent, particularly in the development of cosmetic products. Additionally, there is interest in exploring the potential of Dhq-ghk as a treatment for cardiovascular disease and other conditions. Further research is needed to fully understand the mechanism of action of Dhq-ghk and to explore its potential therapeutic applications.
In conclusion, Dhq-ghk is a synthetic peptide with potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-aging properties. It is synthesized using SPPS techniques and has been the subject of numerous scientific studies. While its exact mechanism of action is not fully understood, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. Further research is needed to fully explore the potential of Dhq-ghk as a therapeutic agent.

Synthesis Methods

Dhq-ghk is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form a peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Dhq-ghk has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for a variety of conditions, including arthritis and cardiovascular disease. It has also been shown to have anti-aging effects, potentially making it useful in the development of cosmetic products.

properties

CAS RN

132391-61-8

Product Name

Dhq-ghk

Molecular Formula

C28H30N6O9

Molecular Weight

594.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-[(4,5,8-trihydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C28H30N6O9/c29-8-2-1-3-15(28(42)43)34-27(41)16(9-13-10-30-12-32-13)33-20(38)11-31-14-4-5-17(35)22-21(14)25(39)23-18(36)6-7-19(37)24(23)26(22)40/h4-7,10,12,15-16,31,35-37H,1-3,8-9,11,29H2,(H,30,32)(H,33,38)(H,34,41)(H,42,43)/t15-,16-/m0/s1

InChI Key

ODOWVYLQAQARPO-HOTGVXAUSA-N

Isomeric SMILES

C1=CC(=C2C(=C1NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O

SMILES

C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O

Canonical SMILES

C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O

sequence

GHK

synonyms

4-(glycyl-histidyl-lysine)-1,5,8-trihydroxyanthraquinone
DHQ-GHK

Origin of Product

United States

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